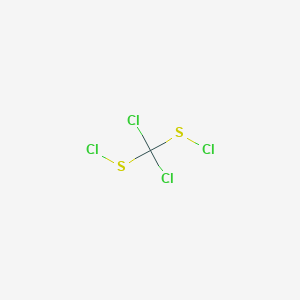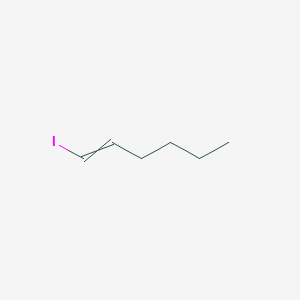![molecular formula C19H19NO4 B095257 [1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate CAS No. 16222-55-2](/img/structure/B95257.png)
[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate is an organic compound that features a biphenyl group, a propynyl group, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate typically involves multiple steps:
Formation of the biphenylyloxy group: This can be achieved through a coupling reaction between a halogenated biphenyl and a suitable nucleophile.
Introduction of the propynyl group: This step might involve the use of a propargyl halide and a base to introduce the propynyl group.
Formation of the carbamate group: This can be done by reacting the intermediate with an isocyanate or a carbamoyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form different products.
Reduction: The carbamate group can be reduced under specific conditions.
Substitution: The biphenylyloxy group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propynyl group might yield an aldehyde or a carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the synthesis of materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of [1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(p-Biphenylyloxy)-2-propanol carbamate: Lacks the propynyl group.
1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol: Lacks the carbamate group.
1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol acetate: Contains an acetate group instead of a carbamate.
Uniqueness
[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate is unique due to the presence of both the propynyl and carbamate groups, which can impart specific chemical and biological properties not found in similar compounds.
Eigenschaften
CAS-Nummer |
16222-55-2 |
|---|---|
Molekularformel |
C19H19NO4 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C19H19NO4/c1-2-12-22-13-18(24-19(20)21)14-23-17-10-8-16(9-11-17)15-6-4-3-5-7-15/h1,3-11,18H,12-14H2,(H2,20,21) |
InChI-Schlüssel |
HJUVJAPUEFRVTA-UHFFFAOYSA-N |
SMILES |
C#CCOCC(COC1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N |
Kanonische SMILES |
C#CCOCC(COC1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N |
Synonyme |
1-(4-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)




![5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B95195.png)




